JAK3i - 1918238-72-8

JAK3i

Catalog Number: EVT-270289
CAS Number: 1918238-72-8
Molecular Formula: C18H15FN4O3
Molecular Weight: 354.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAK3i is a selective covalent inhibitor of JAK3 kinase activity. It reveals two distinct temporal waves of STAT5 phosphorylation and more potently targets the second wave, which is required for cell cycle progression and T cell proliferation.
Synthesis Analysis

The synthesis of JAK3i involves several chemical methodologies aimed at achieving high selectivity and potency. One prominent method involves the formation of covalent bonds with specific cysteine residues in the JAK3 protein. This approach is particularly advantageous because it allows for selective inhibition without affecting closely related kinases such as JAK1 or JAK2 .

Technical Details

  • Covalent Bond Formation: JAK3i forms a covalent bond with a cysteine residue (Cys905) unique to JAK3, which enhances its specificity.
  • Parallel Synthesis Techniques: These techniques are often employed to optimize the compound's properties by testing multiple variations simultaneously .
  • High-Throughput Screening: This method is utilized to evaluate the efficacy of various analogs against JAK3, leading to the identification of highly selective inhibitors.
Molecular Structure Analysis

The molecular structure of JAK3i is characterized by specific functional groups that facilitate its interaction with the target enzyme. The compound typically contains an amine group linked to a heterocyclic ring structure, which is essential for binding to the active site of Janus kinase 3.

Structural Data

  • Molecular Formula: The exact molecular formula may vary based on specific derivatives but generally falls within a range conducive to effective binding.
  • Crystallography Studies: X-ray crystallography has been utilized to elucidate the binding interactions between JAK3i and its target, providing insights into its structural conformation during inhibition .
Chemical Reactions Analysis

JAK3i undergoes several chemical reactions that are critical for its effectiveness as an inhibitor. The primary reaction involves its binding to the active site of Janus kinase 3, leading to inhibition of downstream signaling pathways.

Technical Details

  • Inhibition Mechanism: Upon binding, JAK3i prevents ATP from interacting with the kinase domain, effectively halting phosphorylation events necessary for signal transduction.
  • Reversible vs. Irreversible Binding: While some inhibitors exhibit reversible binding characteristics, JAK3i is designed for irreversible inhibition through covalent modification of the target enzyme .
Mechanism of Action

The mechanism of action for JAK3i is centered around its ability to inhibit Janus kinase 3 activity. By blocking this enzyme's function, JAK3i disrupts the signaling pathways that are typically activated by cytokines such as interleukin-2.

Process and Data

  • Signal Transduction Interruption: Inhibition leads to decreased phosphorylation of signal transducers and activators of transcription (STATs), particularly STAT5, which is crucial for T cell proliferation and survival.
  • Temporal Dynamics: Studies have shown that JAK3 activity is essential during specific time windows following cytokine stimulation, indicating that timing plays a critical role in therapeutic efficacy .
Physical and Chemical Properties Analysis

JAK3i exhibits distinct physical and chemical properties that contribute to its function as an effective inhibitor.

Physical Properties

  • Solubility: The solubility profile varies based on formulation but generally aims for adequate bioavailability.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during therapeutic use.

Chemical Properties

  • pKa Values: Understanding the pKa values helps predict solubility and permeability characteristics essential for drug design.
  • Lipophilicity: The lipophilic nature aids in membrane permeability, enhancing absorption when administered orally or via injection .
Applications

JAK3i has significant applications in scientific research and clinical settings:

  • Autoimmune Diseases: It shows promise in treating conditions such as rheumatoid arthritis by modulating immune responses.
  • Inflammatory Disorders: The compound is being explored for its potential benefits in various inflammatory diseases due to its ability to inhibit pro-inflammatory cytokine signaling.
  • Hair Loss Treatments: Recent studies suggest that JAK3 inhibitors may also play a role in treating hair loss disorders by promoting hair follicle regeneration through modulation of immune responses .
Introduction to JAK3 and Its Role in Cellular Signaling

Biochemical Characterization of JAK3

JAK3 possesses a canonical Janus kinase structure featuring seven JAK homology (JH) domains. Its functional architecture includes:

  • FERM Domain (JH4-JH7): Mediates binding to the cytoplasmic region of cytokine receptors containing the γc chain [3].
  • SH2-like Domain (JH3-JH4): Facilitates interactions with downstream signaling proteins [3] [7].
  • Pseudokinase Domain (JH2): Autoregulates the kinase domain activity; mutations here can cause pathological activation (e.g., in hematologic malignancies) [3] [9].
  • Kinase Domain (JH1): Contains the catalytic core with conserved tyrosines (Y980/Y981) essential for activation loop phosphorylation and full enzymatic activity [3] [4].

The inhibitor JAK3i exhibits remarkable biochemical selectivity. It functions by forming a covalent bond with a specific cysteine residue (Cys909) within the ATP-binding pocket of JAK3's kinase domain (JH1). This interaction yields an IC₅₀ of 0.43 nM against JAK3, significantly lower than its activity against JAK1 (IC₅₀ = 1520 nM), JAK2 (IC₅₀ = 8680 nM), or TYK2 [1]. This >3500-fold selectivity over other JAKs underpins its utility as a research tool and therapeutic candidate.

Table 1: Selectivity Profile of JAK3i

Kinase TargetIC₅₀ (nM)Selectivity Ratio vs. JAK3
JAK30.431
JAK11520~3535
JAK28680~20,186
TYK2Not Reported>1000*

*Inferred from significant structural differences preventing covalent binding [1].

JAK3 in the JAK-STAT Signaling Pathway

JAK3 functions exclusively within the JAK-STAT signaling cascade initiated by γc cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). The mechanism involves:

  • Cytokine Binding & Receptor Dimerization: Ligand binding induces dimerization or conformational change of the receptor complex, bringing associated JAK molecules (typically JAK1/JAK3 or JAK3/JAK3) into proximity.
  • Transphosphorylation: JAK3 undergoes autophosphorylation and cross-phosphorylation of its dimer partner on key tyrosine residues (Y980/Y981), leading to full kinase activation [3] [10].
  • Receptor Phosphorylation: Activated JAK3 phosphorylates tyrosine residues on the cytoplasmic tail of the receptor chain, creating docking sites for SH2 domain-containing proteins, notably STATs (primarily STAT5A/B, also STAT1, STAT3, STAT6 depending on the cytokine).
  • STAT Recruitment & Phosphorylation: STATs bind to phospho-tyrosine motifs on the receptor and are subsequently phosphorylated by JAK3.
  • STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dimerize, translocate to the nucleus, and bind specific DNA sequences to regulate target gene transcription (e.g., genes controlling cell cycle progression, survival, and differentiation like CCND2, BCL2, PIM1) [3] [8].

JAK3i potently disrupts this cascade at step 2. By covalently inhibiting JAK3 kinase activity, it prevents receptor and STAT phosphorylation (particularly STAT5), thereby ablating downstream gene expression essential for lymphocyte activation and proliferation. This is evidenced by JAK3i's ability to abolish IL-2-driven T-cell proliferation in vivo [1] [10].

Tissue-Specific Expression and Hematopoietic Restriction of JAK3

JAK3 expression is highly tissue-restricted, contrasting with the ubiquitous expression of JAK1, JAK2, and TYK2:

  • Primary Sites:
  • Lymphoid Tissues: JAK3 mRNA and protein are expressed at the highest levels in the thymus (across fetal, neonatal, and adult stages), followed by spleen, bone marrow, and lymph nodes [4]. Within the thymus, expression is prominent in CD4⁻CD8⁻ double-negative thymocytes, critical for T-cell receptor rearrangement and selection [4] [7].
  • Bone Marrow Hematopoietic Stem/Progenitor Cells (HSPCs): Essential for lymphoid progenitor development and differentiation.
  • Secondary Sites (Lower Levels):
  • Endothelial Cells (ECs): Notably within bone marrow sinusoidal ECs (BM SECs), where expression is higher than in ECs from non-hematopoietic organs (e.g., lung, liver, heart, kidney). JAK3 expression in BM SECs correlates with enhanced production of pro-hematopoietic angiocrine factors (e.g., SCF, CXCL12) that support long-term hematopoietic stem cell (LT-HSC) maintenance and expansion [9].
  • Granulosa Cells (Ovarian): Modulates follicle development and steroidogenesis in response to FSH, though levels are lower than in immune tissues [8].

Table 2: Relative JAK3 Expression Across Tissues/Cell Types

Tissue/Cell TypeRelative JAK3 Expression LevelKey Function
Thymus (Total)++++T-cell development and selection
CD4⁻CD8⁻ Thymocytes+++Early T-cell precursor expansion
Bone Marrow (Total)++Hematopoiesis, HSC maintenance
Spleen++Peripheral lymphocyte activation
Bone Marrow Sinusoidal ECs+ to ++LT-HSC maintenance via angiocrine signals
Liver/Lung/Kidney ECs+Baseline vascular function
Granulosa Cells+Follicular development, steroidogenesis

(++++ = Very High; +++ = High; ++ = Moderate; + = Low) [4] [7] [8]

The JAK3 promoter (267 bp core region) drives this lymphoid-predominant expression. It contains critical binding sites for transcription factors, particularly Ets family members (e.g., Ets-1), AP-1 complexes, and Sp1. TCR signaling induces promoter activity via Ets and AP-1 binding, linking JAK3 expression directly to lymphocyte activation. Histone acetylation also dynamically regulates promoter accessibility [7].

γ-Chain Cytokine Signaling and Immune Regulation

JAK3 is non-redundant in signaling through the γc cytokine receptor family (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). These cytokines share the IL-2 receptor γ chain (γc, encoded by IL2RG) as an essential receptor component:

  • Receptor Complex & JAK3 Pairing:
  • γc constitutively associates with JAK3 via its FERM domain.
  • Upon cytokine binding, γc/JAK3 dimerizes with a private cytokine-specific receptor chain (e.g., IL-2Rβ, IL-4Rα, IL-7Rα) that typically recruits JAK1 (or sometimes JAK2). This brings JAK3 and its partner kinase together for transactivation [5] [10].
  • JAK3-STAT5 Activation: The predominant signaling axis involves JAK3-mediated phosphorylation and activation of STAT5 (STAT5A and STAT5B). STAT5 homodimers or heterodimers drive transcription of genes critical for:
  • Lymphocyte proliferation (CCND2, MYC)
  • Survival (BCL2)
  • Metabolic reprogramming
  • Differentiation (e.g., T helper subsets, cytotoxic T cells) [5] [10].
  • Immune Functions Regulated:
  • T-cell Development: IL-7/JAK3 signaling is mandatory for survival and proliferation of thymocytes during β-selection and positive/negative selection.
  • Peripheral T-cell Homeostasis: IL-2/JAK3 and IL-15/JAK3 regulate effector T-cell expansion, activation-induced cell death (AICD), and memory T-cell survival/maintenance.
  • B-cell Maturation: IL-4/JAK3 and IL-21/JAK3 influence B-cell differentiation, isotype switching, and plasma cell formation.
  • NK Cell Development & Function: IL-15/JAK3 is essential for NK cell development, survival, and cytotoxic activity [5] [10].
  • Regulatory T (Treg) Cell Function: IL-2/JAK3 signaling is crucial for Treg cell development, stability, and suppressive activity, partly via STAT5-dependent FOXP3 expression and maintenance.

Table 3: γc Cytokines, Receptor Complexes, and Primary JAK3-Dependent Functions

CytokineReceptor ComplexPartner JAKKey Immune Functions Regulated
IL-2IL-2Rα/IL-2Rβ/γcJAK1Treg development/function, T-cell proliferation, AICD
IL-4IL-4Rα/γc (Type I)JAK1Th2 differentiation, B-cell class switching (IgE, IgG1)
IL-7IL-7Rα/γcJAK1T-cell development, naive T-cell homeostasis
IL-9IL-9Rα/γcJAK1?/TYK2?Mast cell function, Th9 differentiation
IL-15IL-15Rα/IL-2Rβ/γcJAK2 (IL-2Rβ)NK/T cell development, CD8+ memory T-cell homeostasis
IL-21IL-21Rα/γcJAK1B-cell differentiation, Th17 differentiation, CTL function

Based on [5] [10].

JAK3i exerts profound immunosuppressive effects by blocking signaling downstream of all γc cytokines. This is demonstrated by its ability to inhibit IL-2-driven T-cell proliferation in vivo and validated by the phenocopying of key immunological defects observed in JAK3-deficient SCID patients and murine models (e.g., lymphopenia, impaired lymphocyte function) [1] [2] [5]. Consequently, JAK3i holds significant potential for research and therapeutic targeting of autoimmune diseases driven by dysregulated γc cytokine signaling (e.g., rheumatoid arthritis, psoriasis, alopecia areata) [1] [3].

Properties

CAS Number

1918238-72-8

Product Name

JAK3i

IUPAC Name

Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C18H15FN4O3

Molecular Weight

354.34

InChI

InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)

InChI Key

KNLROUBMVYVLGX-UHFFFAOYSA-N

SMILES

O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC

Solubility

Soluble in DMSO

Synonyms

JAK3i; JAK 3i; JAK-3i;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.